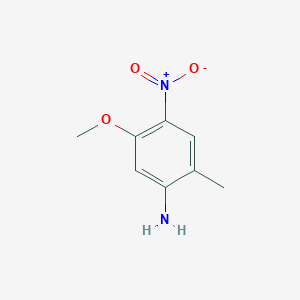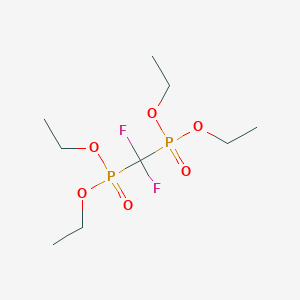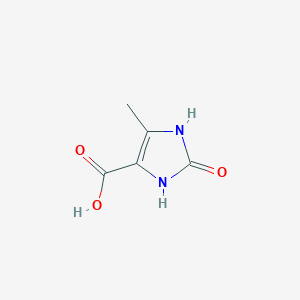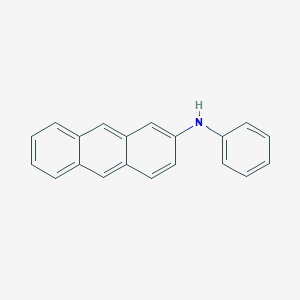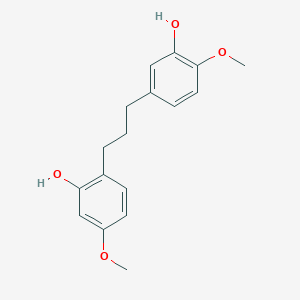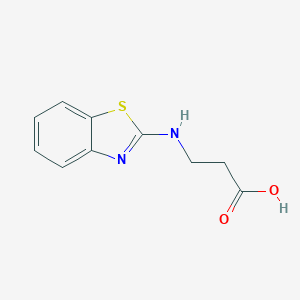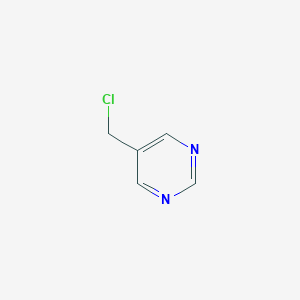
2-(3-Methoxyphenyl)pyrrolidin
Übersicht
Beschreibung
2-(3-Methoxyphenyl)pyrrolidine is an organic compound that is used in various scientific research applications. It is a heterocyclic amine, composed of a pyrrolidine ring with a methoxyphenyl substituent. This compound has been studied extensively in the laboratory and has been found to have numerous biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und pharmazeutische Chemie
Der Pyrrolidinring, eine Kernstruktur in 2-(3-Methoxyphenyl)pyrrolidin, wird in der pharmazeutischen Chemie aufgrund seiner Vielseitigkeit und biologischen Aktivität häufig verwendet. Es dient als Gerüst für die Entwicklung neuartiger Verbindungen mit potenziellen therapeutischen Anwendungen . Die Einführung der Methoxyphenylgruppe kann die pharmakokinetischen Eigenschaften und die Zielselektivität der Verbindung verbessern.
Biologische Aktivität und Zielselektivität
Die Stereochemie spielt eine entscheidende Rolle für die biologische Aktivität von Pyrrolidinderivaten. Der Ersatz nicht-stereochemischer Gruppen durch stereochemische Gruppen hat sich als vorteilhaft für die Aktivität von Pyrrolidinderivaten erwiesen, wie z. B. bei cis-3,4-Diphenylpyrrolidinderivaten, die als inverse Agonisten für Autoimmunerkrankungen wirken .
Therapeutisches Potenzial bei verschiedenen Krankheiten
Pyrrolidinanaloga, einschließlich this compound, haben sich als vielversprechend bei der Behandlung einer Reihe von Krankheiten erwiesen. Sie wurden auf ihre Antikrebs-, entzündungshemmenden, antiviralen und antituberkulösen Eigenschaften untersucht . Diese Verbindung könnte eine Schlüsselrolle bei der Entwicklung neuer Therapeutika spielen.
Chemische Synthese und Funktionalisierung
Der Pyrrolidinring kann aus verschiedenen cyclischen oder acyclischen Vorläufern synthetisiert werden, und seine Funktionalisierung ist ein wichtiges Forschungsgebiet. Die Methoxyphenylgruppe in this compound bietet zusätzliche Möglichkeiten für chemische Modifikationen, die möglicherweise zu neuen bioaktiven Molekülen führen .
Enantioselektive Bindung
Die Stereogenität des Pyrrolidinrings ermöglicht eine enantioselektive Bindung an Proteine, was für die Entwicklung von Arzneimittelkandidaten unerlässlich ist. Verschiedene Stereoisomere von this compound können aufgrund ihrer unterschiedlichen Bindungsmodi zu unterschiedlichen biologischen Profilen führen .
Pharmakophore Exploration
Die sp3-Hybridisierung des Pyrrolidinrings ermöglicht eine effiziente Exploration des Pharmakophorraums. Dies ist besonders wichtig für this compound, da es zur Stereochemie des Moleküls beitragen und die dreidimensionale Abdeckung erhöhen kann, wodurch sein Potenzial als Arzneimittelkandidat gesteigert wird .
Safety and Hazards
The safety data sheet for a similar compound, “3-(2-Methoxyphenyl)pyrrolidine hydrochloride”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
This compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Mode of Action
It’s known that pyrrolidine derivatives can undergo reactions with carbonyl donors to form enamines . These enamines can then react with the re-face of aldehydes to form iminium ions . The iminium ions can undergo hydrolysis to afford chiral β-hydroxyketones
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in various biosynthetic pathways . For instance, they are involved in the biosynthesis of tetramates, a family of hybrid polyketides bearing a tetramic acid (pyrrolidine-2,4-dione) moiety . The exact pathways affected by 2-(3-Methoxyphenyl)pyrrolidine and their downstream effects would require further investigation.
Pharmacokinetics
The compound’s molecular weight is 177.243 , which falls within the range generally favorable for oral bioavailability.
Action Environment
It’s known that light can influence the efficiency of reactions involving pyrrolidine derivatives . For instance, blue light has been used to efficiently exploit a simple catalytic system involving a pyrrolidine derivative at room temperature
Biochemische Analyse
Biochemical Properties
Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the spatial orientation of substituents on the pyrrolidine ring .
Cellular Effects
Pyrrolidine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrolidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKFYRMABWIOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394240 | |
| Record name | 2-(3-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103861-77-4 | |
| Record name | 2-(3-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


